N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound characterized by the presence of adamantyl and naphthyl groups The adamantyl group is a tricyclic hydrocarbon, while the naphthyl group is derived from naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and naphthyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the naphthyl group can be sulfonated using sulfur trioxide or chlorosulfonic acid. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N1-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ADAMANTYL)-2-AMINO-6-(1-NAPHTHYL)-4-PYRIMIDINECARBOXAMIDE
- N-(1-ADAMANTYL)-2-METHYLBENZAMIDE
- N-(1-ADAMANTYL)-4-METHYLBENZENESULFONAMIDE
Uniqueness
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its combination of adamantyl and naphthyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-naphthalen-2-ylsulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3S/c26-23(25-16-24-13-17-9-18(14-24)11-19(10-17)15-24)7-8-29(27,28)22-6-5-20-3-1-2-4-21(20)12-22/h1-6,12,17-19H,7-11,13-16H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMZNAIDZLZXKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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